![molecular formula C12H18FNO4 B2521416 Acide 3-tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylique CAS No. 2344681-61-2](/img/structure/B2521416.png)

Acide 3-tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

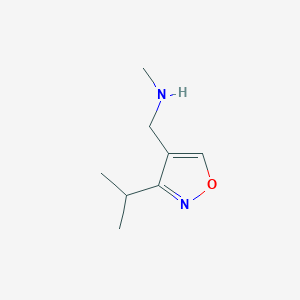

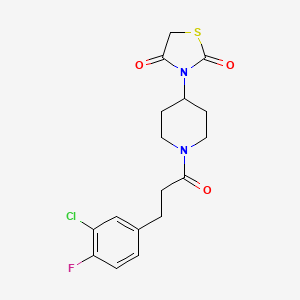

The compound "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" is a structurally complex molecule that falls within the category of azabicycloalkane amino acids. These compounds are recognized for their utility as rigid dipeptide mimetics, which are valuable in the realm of peptide-based drug discovery due to their constrained conformation that can influence biological activity and stability .

Synthesis Analysis

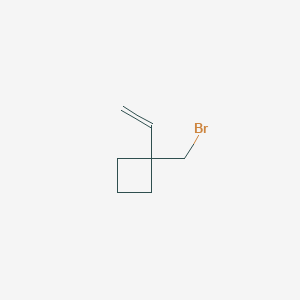

The synthesis of related azabicycloalkane amino acids has been reported with various degrees of complexity and stereocontrol. For instance, an efficient synthesis of diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, was achieved starting from methyl N-Boc-pyroglutamate. This process involved a Michael addition and subsequent steps leading to the fused ring system . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the ability to control stereochemistry through reaction conditions and optical resolution techniques . These methods highlight the synthetic accessibility of such constrained amino acids, which could be adapted for the synthesis of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid".

Molecular Structure Analysis

The molecular structure of azabicycloalkane amino acids is characterized by a bicyclic framework that rigidifies the amino acid backbone. X-ray diffraction analysis has been used to determine the structure of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in the crystal structure is also noted, which is a common feature in the synthesis of chiral molecules . These findings are crucial for understanding the three-dimensional arrangement of atoms in "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azabicycloalkane amino acids is influenced by their functional groups and the strain within the bicyclic system. The presence of tert-butoxycarbonyl (Boc) groups is a common protective strategy for amino functionalities, which can be removed under acidic conditions to reveal the free amine for further reactions . The lactone and piperidine rings in related compounds suggest that intramolecular cyclization reactions are feasible and can be used to construct complex bicyclic frameworks . These reactions are essential for the synthesis and subsequent modification of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid".

Physical and Chemical Properties Analysis

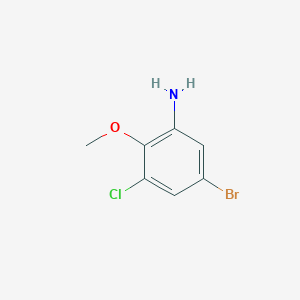

The physical and chemical properties of azabicycloalkane amino acids are dictated by their rigid structures and the substituents attached to the bicyclic core. For example, the density and crystallographic parameters of similar compounds have been determined, providing insights into their solid-state properties . The stereochemistry of these molecules is also a critical factor that affects their solubility, reactivity, and interaction with chiral environments, which is relevant for their potential use in drug development . Understanding these properties is essential for the development of "3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid" as a pharmaceutical agent.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Contexte:: L'acide 3-tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylique (appelons-le TBFA) est un composé bicyclique aux propriétés intrigantes. Il a été synthétisé par réduction de nitriles oxétannyles spirocycliques, et sa capacité de mise à l'échelle et son mécanisme ont été étudiés .

Applications::- Conception de médicaments antihistaminiques:

- La structure principale du TBFA a été intégrée au médicament antihistaminique Rupatidine. En remplaçant le cycle pyridine par le TBFA, les propriétés physicochimiques ont été améliorées de manière significative. Cela met en évidence le potentiel du TBFA en tant que bioisostère des cycles aromatiques dans la conception de médicaments .

Bioconjugaison et imagerie

Contexte::En résumé, l'this compound est prometteur dans divers domaines, du développement de médicaments à la science des matériaux. Sa structure et ses propriétés uniques invitent à une exploration et une innovation accrues. 🚀

Safety and Hazards

Mécanisme D'action

Target of Action

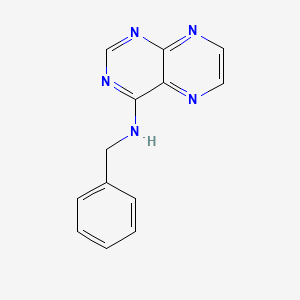

The primary targets of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that this compound is a derivative of 3-azabicyclo[311]heptanes . These compounds have been incorporated into the structure of the antihistamine drug Rupatidine , suggesting that they may interact with histamine receptors, which play a crucial role in immune response and inflammation.

Mode of Action

The exact mode of action of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that 3-azabicyclo[311]heptanes can be considered as saturated analogues of pyridine . This suggests that they might interact with their targets in a similar way as pyridine does, possibly by acting as a base and forming a complex with a proton.

Propriétés

IUPAC Name |

5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCUDEQQGQQSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)